molecular formula C8H10N2O2 B12949022 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

Cat. No.: B12949022
M. Wt: 166.18 g/mol
InChI Key: GDGSOAOSPSSUFQ-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate with methyl propiolate in xylene at 125°C for 16 hours. The crude product is then purified by silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is unique due to its specific ring structure and the versatility it offers in chemical modifications. This allows for the exploration of a wide range of biological activities and the development of novel therapeutic agents .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-5-10-7(6)2-4-9-10/h2,4,6H,3,5H2,1H3

InChI Key

GDGSOAOSPSSUFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C1=CC=N2

Origin of Product

United States

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